1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium dihydrogen phosphate
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Overview
Description
Preparation Methods
The synthesis of 1-ethyl-2-[1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl]benz[cd]indolium dihydrogen phosphate involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the indolium moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction can yield the corresponding amines .
Scientific Research Applications
1-ethyl-2-[1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl]benz[cd]indolium dihydrogen phosphate has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of more complex molecules In biology, it may be utilized in studies involving cellular signaling pathways and enzyme inhibitionIndustrially, it can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-ethyl-2-[1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl]benz[cd]indolium dihydrogen phosphate stands out due to its unique structural features and reactivity. Similar compounds include other quinoline and indolium derivatives, which may share some chemical properties but differ in their specific applications and reactivity profiles. The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its versatility in various scientific research applications .
Properties
CAS No. |
83968-80-3 |
---|---|
Molecular Formula |
C27H31N2O.H2O4P C27H33N2O5P |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
dihydrogen phosphate;2-[(6E)-6-(1-ethylbenzo[cd]indol-2-ylidene)-2,2,4-trimethyl-3,4-dihydroquinolin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C27H31N2O.H3O4P/c1-5-28-24-11-7-9-19-8-6-10-21(25(19)24)26(28)20-12-13-23-22(16-20)18(2)17-27(3,4)29(23)14-15-30;1-5(2,3)4/h6-13,16,18,30H,5,14-15,17H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
NNZCYVXNLAUTBH-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\4/C=CC5=[N+](C(CC(C5=C4)C)(C)C)CCO.OP(=O)(O)[O-] |
Canonical SMILES |
CCN1C2=CC=CC3=C2C(=CC=C3)C1=C4C=CC5=[N+](C(CC(C5=C4)C)(C)C)CCO.OP(=O)(O)[O-] |
Origin of Product |
United States |
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